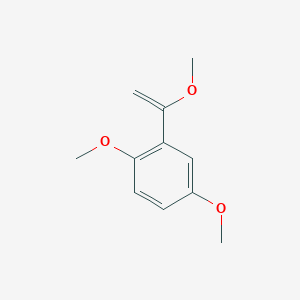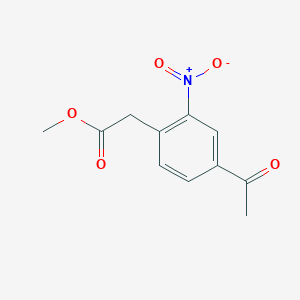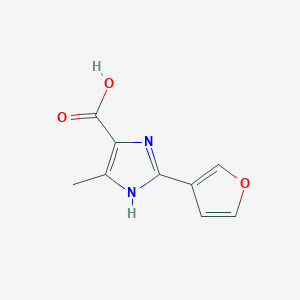
20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dioxopyrrolidinyl group attached to an oxoicosanoic acid backbone, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid typically involves the reaction of 20-oxoicosanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like N,N-dimethylformamide (DMF) at room temperature or slightly elevated temperatures . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the dioxopyrrolidinyl group.
Hydrolysis: In aqueous conditions, the compound can hydrolyze to form 20-oxoicosanoic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the solvent.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 20-oxoicosanoic acid can be formed.
Hydrolysis Products: The primary products of hydrolysis are 20-oxoicosanoic acid and N-hydroxysuccinimide.
Applications De Recherche Scientifique
20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This reactivity is primarily due to the presence of the dioxopyrrolidinyl group, which acts as an electrophilic center. The compound can modify proteins by reacting with lysine residues, thereby altering their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): A compound with similar structural features but different applications, primarily in anticonvulsant research.
2,5-Dioxopyrrolidin-1-yl acrylate: Another compound with a dioxopyrrolidinyl group, used as a protein crosslinker.
Uniqueness
20-((2,5-Dioxopyrrolidin-1-yl)oxy)-20-oxoicosanoic acid is unique due to its long-chain fatty acid backbone, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as drug delivery systems and surface-active agents .
Propriétés
Formule moléculaire |
C24H41NO6 |
|---|---|
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
20-(2,5-dioxopyrrolidin-1-yl)oxy-20-oxoicosanoic acid |
InChI |
InChI=1S/C24H41NO6/c26-21-19-20-22(27)25(21)31-24(30)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-23(28)29/h1-20H2,(H,28,29) |
Clé InChI |
JZQWKVYTQNGTOT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)


![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)


![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)



![6-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13678035.png)


